2-Dimethylamino-3-methyl-3h-imidazo[4,5-b]pyridine
Overview
Description
“2-Dimethylamino-3-methyl-3h-imidazo[4,5-b]pyridine” is a derivative of the imidazo[4,5-b]pyridine group . Imidazo[4,5-b]pyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Synthesis Analysis
Imidazo[4,5-b]pyridines can be synthesized by refluxing 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate followed by chlorohydric acid treatment . This process results in the cyclization to the imidazo[4,5-b]pyridine ring system .Molecular Structure Analysis
The molecular structure of imidazo[4,5-b]pyridines comprises an imidazole ring fused with a pyridine moiety . They exist in various isomeric forms like imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, imidazo[1,5-a]pyridines, and imidazo[1,2-a]pyridines .Chemical Reactions Analysis
The chemical reactions involving imidazo[4,5-b]pyridines are largely influenced by the type of substituent in position 6 of the coumarin nucleus as well as the type of the substituent at the N atom of the imidazo[4,5-b]pyridine core .Scientific Research Applications
Spectral Characteristics and Dual Emission Studies
2-Dimethylamino-3-methyl-3h-imidazo[4,5-b]pyridine (DMAPIP-b) and related compounds have been studied for their spectral characteristics, particularly focusing on dual fluorescence emission. Mishra et al. (2013) examined the protic solvent-induced dual fluorescence of DMAPIP-b, finding that hydrogen bonding with protic solvents is crucial for this effect. The study suggests a mechanism for the dual emission based on these results (Mishra, Sahu, Dash, Behera, & Krishnamoorthy, 2013).
Crystal Structure Analysis
The crystal structure and Hirshfeld surface analysis of imidazo[4,5-b]pyridine derivatives have been conducted. Dhanalakshmi et al. (2018) explored the inclination of the phenyl rings in these compounds, contributing to the understanding of their molecular configuration (Dhanalakshmi, Ramanjaneyulu, Thennarasu, & Aravindhan, 2018).
Molecular Structure and Vibrational Spectra
Lorenc et al. (2008) focused on the molecular structure, vibrational energy levels, and potential energy distribution of imidazo[4,5-b]pyridine and its methyl derivatives, using density functional theory and X-ray data. This research provides valuable insights into the molecular behavior of these compounds (Lorenc, Dymińska, Talik, Hanuza, Ma̧czka, Waśkowska, & Macalik, 2008).
Photoinduced Intramolecular Charge Transfer
Investigations into the photoinduced intramolecular charge transfer of imidazo[4,5-b]pyridine derivatives, such as trans-2-[4'-(N,N-dimethylamino)styryl]imidazo[4,5-b]pyridine, have been conducted. Mishra et al. (2014) explored how introducing a C=C double bond affects the photophysics of these systems, revealing significant insights into their excited-state behavior (Mishra, Sahu, Tripathi, & Krishnamoorthy, 2014).
Synthesis and Evaluation in Medicinal Chemistry
A significant application of these compounds is in the synthesis of potential agents for medical imaging, particularly in Alzheimer’s disease. Zeng et al. (2006) synthesized fluorinated imidazo[1,2-a]pyridine derivatives for this purpose, demonstrating their potential in amyloid plaque imaging in Alzheimer's disease patients (Zeng, Southerland, Voll, Votaw, Williams, Ciliax, Levey, & Goodman, 2006).
Mechanism of Action
Target of Action
Imidazo[4,5-b]pyridine derivatives have been known to interact with various cellular targets, including gaba a receptors , angiotensin II receptors , and enzymes involved in carbohydrate metabolism .
Mode of Action
Imidazo[4,5-b]pyridine derivatives are known to influence many cellular pathways necessary for the proper functioning of cells .
Biochemical Pathways
Imidazo[4,5-b]pyridine derivatives are known to influence various biochemical pathways, including those involved in neurotransmission, inflammation, and carbohydrate metabolism .
Pharmacokinetics
The design and synthesis of bioisosteres, such as imidazo[4,5-b]pyridine derivatives, are known to improve selectivity, pharmacokinetics, and metabolic stability, and reduce different side effects, including toxicity .
Result of Action
Imidazo[4,5-b]pyridine derivatives are known to have diverse biological activities, including analgesic, anti-inflammatory, antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory activities .
Future Directions
The future directions in the study of “2-Dimethylamino-3-methyl-3h-imidazo[4,5-b]pyridine” and related compounds could involve further exploration of their potential therapeutic significance, development of new synthesis methods, and detailed investigation of their physical and chemical properties. The information summarized in the literature may be useful in the design and development of methods for the synthesis of functional derivatives of imidazo[4,5-b]pyridines, which are prospective heterocyclic compounds for use in the search for new biologically active substances .
Biochemical Analysis
Biochemical Properties
2-Dimethylamino-3-methyl-3H-imidazo[4,5-b]pyridine plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, imidazopyridines, including this compound, have been shown to modulate the activity of GABA A receptors, which are pivotal in the central nervous system . Additionally, this compound can inhibit enzymes such as aromatase, which is involved in estrogen biosynthesis, and proton pumps, which are essential for gastric acid secretion . These interactions highlight the compound’s potential in treating conditions like anxiety, cancer, and gastrointestinal disorders.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, imidazopyridines can modulate pathways necessary for the proper functioning of cancerous cells, pathogens, and components of the immune system . This compound’s ability to interact with enzymes involved in carbohydrate metabolism further underscores its impact on cellular energy production and utilization . These effects make it a promising candidate for therapeutic applications in oncology, infectious diseases, and metabolic disorders.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with GABA A receptors results in positive allosteric modulation, enhancing the receptor’s response to the neurotransmitter GABA . Additionally, its inhibition of aromatase and proton pumps involves binding to the active sites of these enzymes, thereby blocking their activity . These molecular interactions are fundamental to the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade under extreme pH or temperature . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression . These findings are crucial for understanding the compound’s potential long-term therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exert beneficial effects, such as anxiolytic and anti-inflammatory actions . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . These dosage-dependent effects are essential for determining the therapeutic window and safety margins for potential clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For instance, the compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are crucial for its detoxification and excretion, influencing its pharmacokinetics and overall efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the compound’s lipophilicity allows it to accumulate in lipid-rich tissues, affecting its localization and bioavailability . Understanding these transport and distribution mechanisms is vital for optimizing its therapeutic use.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence cellular respiration and energy production . These localization patterns are essential for elucidating the compound’s precise mechanisms of action and therapeutic potential.
Properties
IUPAC Name |
N,N,3-trimethylimidazo[4,5-b]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c1-12(2)9-11-7-5-4-6-10-8(7)13(9)3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRULLOBLJXBFSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)N=C1N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401235612 | |
Record name | N,N,3-Trimethyl-3H-imidazo[4,5-b]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401235612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30458-70-9 | |
Record name | N,N,3-Trimethyl-3H-imidazo[4,5-b]pyridin-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30458-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N,3-Trimethyl-3H-imidazo[4,5-b]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401235612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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